1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a thiophene ring substituted with bromine and chlorine atoms, and an ethanamine group
Preparation Methods
The synthesis of 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the bromination and chlorination of thiophene, followed by the introduction of the ethanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups involved
Scientific Research Applications
1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one: This compound has a similar thiophene ring structure but differs in the functional groups attached.
®-1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-amine hydrochloride: This enantiomeric form may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine group, which can influence its reactivity and applications
Properties
CAS No. |
2648957-36-0 |
---|---|
Molecular Formula |
C6H8BrCl2NS |
Molecular Weight |
277 |
Purity |
95 |
Origin of Product |
United States |
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